molecular formula C15H14ClNO3 B8524538 Ethyl 4-(6-chloropyridin-3-ylmethoxy)benzenecarboxylate CAS No. 869108-27-0

Ethyl 4-(6-chloropyridin-3-ylmethoxy)benzenecarboxylate

Cat. No. B8524538
M. Wt: 291.73 g/mol
InChI Key: SNALHUYINWYJNN-UHFFFAOYSA-N
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Patent
US07566781B2

Procedure details

Potassium carbonate (1.3 g) and sodium iodide (93 mg) were added to a DMF solution (20 mL) of 2-chloro-5-chloromethylpyridine (1.0 g) and ethyl 4-hydroxybenzenecarboxylate (1.0 g), and stirred overnight at room temperature. Water was added to the reaction solution, and extracted with diethyl ether. The organic layer was dried with anhydrous magnesium sulfate, and the solvent was evaporated off under reduced pressure. The resulting residue was purified through silica gel column chromatography (hexane/ethyl acetate=9/1 to 3/2) to obtain the entitled compound (1.7 g).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
93 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[I-].[Na+].[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16]Cl)=[CH:12][N:11]=1.[OH:18][C:19]1[CH:24]=[CH:23][C:22]([C:25]([O:27][CH2:28][CH3:29])=[O:26])=[CH:21][CH:20]=1>O.CN(C=O)C>[Cl:9][C:10]1[N:11]=[CH:12][C:13]([CH2:16][O:18][C:19]2[CH:20]=[CH:21][C:22]([C:25]([O:27][CH2:28][CH3:29])=[O:26])=[CH:23][CH:24]=2)=[CH:14][CH:15]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
93 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)CCl
Name
Quantity
1 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified through silica gel column chromatography (hexane/ethyl acetate=9/1 to 3/2)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=N1)COC1=CC=C(C=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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